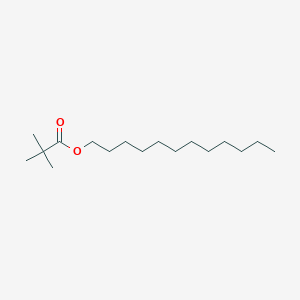
Benzenesulfonic acid, (acetylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, (acetylamino)-, is an organosulfur compound with the molecular formula C8H9NO3S. It is a derivative of benzenesulfonic acid, where an acetylamino group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, (acetylamino)-, can be synthesized through the sulfonation of benzene followed by acetylation. The sulfonation process involves the reaction of benzene with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid
Industrial Production Methods
Industrial production of benzenesulfonic acid, (acetylamino)-, typically involves large-scale sulfonation and acetylation processes. The sulfonation is carried out using concentrated sulfuric acid or chlorosulfonic acid, while the acetylation is performed using acetic anhydride or acetyl chloride under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, (acetylamino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, (acetylamino)-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, (acetylamino)-, involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The acetylamino group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: The parent compound without the acetylamino group.
Sulfanilic acid: Contains an amino group instead of an acetylamino group.
p-Toluenesulfonic acid: Contains a methyl group on the benzene ring in addition to the sulfonic acid group
Uniqueness
Benzenesulfonic acid, (acetylamino)-, is unique due to the presence of both the sulfonic acid and acetylamino groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The acetylamino group enhances the compound’s ability to interact with biological targets, while the sulfonic acid group provides strong acidity and solubility in water and polar solvents .
Eigenschaften
CAS-Nummer |
138721-63-8 |
|---|---|
Molekularformel |
C8H9NO4S |
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
2-acetamidobenzenesulfonic acid |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-7-4-2-3-5-8(7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
InChI-Schlüssel |
KCMKIDORSDPITL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


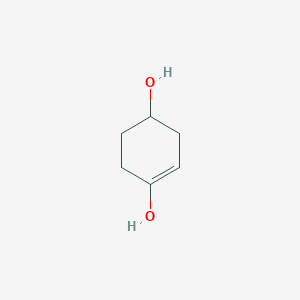
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
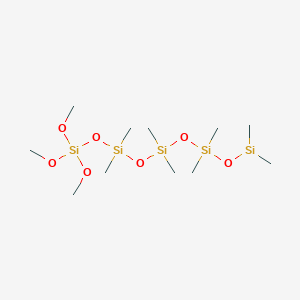
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
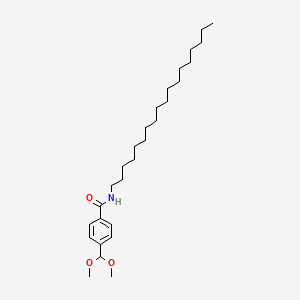
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
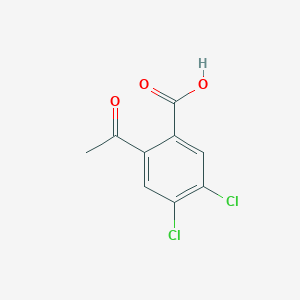

![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
